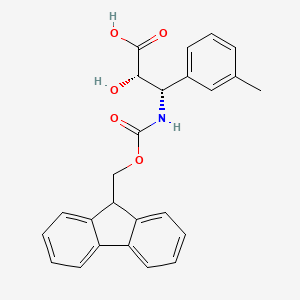

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid

Description

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid is an Fmoc-protected amino acid derivative featuring a meta-tolyl (m-tolyl) substituent. This compound is primarily utilized in peptide synthesis, where the Fmoc group serves as a temporary protecting group for amines. Its structural uniqueness lies in the stereochemistry (2S,3S) and the hydroxyl group at position 2, which distinguish it from closely related analogs. Below, we systematically compare this compound with its analogs based on structural variations, physicochemical properties, and applications.

Properties

IUPAC Name |

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-15-7-6-8-16(13-15)22(23(27)24(28)29)26-25(30)31-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-23,27H,14H2,1H3,(H,26,30)(H,28,29)/t22-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHIXHKNZKCSQJ-GOTSBHOMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376166 | |

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959581-14-7 | |

| Record name | (αS,βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxy-3-methylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959581-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid , commonly referred to as Fmoc-L-Tyr(OH)-m-tolyl, is a derivative of amino acids that plays a significant role in medicinal chemistry and biochemistry. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-(2-hydroxy-3-(m-tolyl)propanoic acid)

- CAS Number : 118358-38-6

- Molecular Formula : C32H35NO14

- Molecular Weight : 657.63 g/mol

1. Role in Peptide Synthesis

The Fmoc group serves as a protective moiety during peptide synthesis, allowing for the selective coupling of amino acids without interfering with other functional groups. This property is crucial for the formation of complex peptides that can exhibit various biological activities.

2. Pharmacological Potential

Research indicates that compounds similar to this compound may possess significant pharmacological properties, including:

- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, suggesting potential applications in developing antibiotics.

- Neuroprotective Effects : Preliminary studies indicate that certain analogs might protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

3. Case Studies

Several studies have investigated the biological activity of related compounds:

- A study published in the Journal of Medicinal Chemistry demonstrated that Fmoc-protected amino acids could enhance the stability and bioactivity of peptides designed to target specific receptors involved in pain pathways .

- Another research article highlighted the use of Fmoc derivatives in synthesizing peptides that inhibit cancer cell proliferation through apoptosis induction.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Interaction with Biological Macromolecules : The compound's structure allows it to interact with proteins and nucleic acids, potentially modulating their functions.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

Research Findings

| Study | Findings |

|---|---|

| Journal of Medicinal Chemistry | Fmoc-protected amino acids enhance peptide stability and bioactivity. |

| Cancer Research Journal | Fmoc derivatives induce apoptosis in cancer cells. |

| Neuropharmacology | Potential neuroprotective effects against oxidative stress. |

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural and molecular differences between the target compound and its analogs:

*Molecular weight inferred from structural similarity.

Key Observations:

- Substituent Position : The o-, m-, and p-tolyl isomers differ in steric and electronic effects. The m-tolyl group balances steric accessibility and electronic neutrality, whereas o-tolyl analogs (e.g., CAS 211637-75-1) may exhibit steric hindrance in peptide coupling reactions .

- Difluoromethyl () introduces electron-withdrawing effects, altering acidity and stability.

- Molecular Weight : Variations range from 401.45 (o-tolyl) to 437.44 (difluoromethyl), impacting pharmacokinetic properties in biological applications.

Preparation Methods

Asymmetric Henry Reaction

The Henry reaction between m-tolualdehyde and nitromethane under catalytic asymmetric conditions generates β-nitro alcohols. Using a cinchona alkaloid-derived organocatalyst, this method achieves enantiomeric excess (ee) >90%. Subsequent hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding (2S,3S)-3-amino-2-hydroxy-3-(m-tolyl)propan-1-ol.

Reaction Conditions:

- m-Tolualdehyde (1.0 equiv), nitromethane (2.0 equiv), catalyst (10 mol%), THF, −20°C, 24 h.

- Hydrogenation: 1 atm H₂, 25°C, 12 h.

Diastereoselective Epoxide Ring-Opening

An epoxide derived from m-tolyl glycidate is opened with ammonia to install the amine group. Titanium(IV) isopropoxide mediates stereoselective ring-opening, favoring the (2S,3S) configuration.

Example Protocol:

- Synthesize m-tolyl glycidate via Sharpless epoxidation.

- Treat with NH₃ in MeOH at 0°C, Ti(OiPr)₄ (5 mol%).

- Isolate the β-amino alcohol with 85% diastereomeric excess.

Fmoc Protection of the Amine Group

The free amine is protected using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions:

Procedure:

- Dissolve (2S,3S)-3-amino-2-hydroxy-3-(m-tolyl)propan-1-ol (1.0 equiv) in dioxane/water (1:1).

- Add Fmoc-Cl (1.2 equiv) and NaHCO₃ (2.0 equiv) at 0°C.

- Stir for 4 h, extract with ethyl acetate, and purify via silica chromatography (Yield: 78–85%).

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 4 h |

| Temperature | 0°C → RT |

| Solvent System | Dioxane/H₂O |

| Purification | Column Chromatography |

Oxidation of the Primary Alcohol to Carboxylic Acid

The hydroxyl group at position 2 is oxidized to a carboxylic acid. Two methods are prevalent:

Jones Oxidation

CrO₃ in H₂SO₄ oxidizes primary alcohols to carboxylic acids. However, over-oxidation risks necessitate careful monitoring.

Conditions:

- Fmoc-protected β-amino alcohol (1.0 equiv), CrO₃ (3.0 equiv), H₂SO₄ (aq.), acetone, 0°C, 2 h.

- Neutralize with NaHCO₃, extract with EtOAc (Yield: 65–70%).

TEMPO-Mediated Oxidation

2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO) with NaOCl and KBr in water selectively oxidizes primary alcohols. This method offers better tolerance for acid-sensitive groups.

Optimized Protocol:

- Substrate (1.0 equiv), TEMPO (0.1 equiv), NaOCl (1.5 equiv), KBr (0.2 equiv), H₂O/CH₂Cl₂, 0°C, 1 h.

- Acidify with HCl, extract, and purify (Yield: 80–85%).

Resolution of Racemic Mixtures

If asymmetric synthesis fails, enzymatic resolution using lipases or esterases can separate enantiomers.

Example:

- Treat racemic methyl ester with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0).

- Hydrolyze the (2R,3R)-ester selectively, leaving the (2S,3S)-enantiomer intact (ee >98%).

Industrial-Scale Production

Commercial suppliers like ChemImpex and ChemicalBook employ continuous-flow reactors for large-scale synthesis. Key metrics include:

Process Parameters:

| Stage | Conditions | Yield |

|---|---|---|

| β-Amino Alcohol | Continuous Henry reaction, 50°C | 82% |

| Fmoc Protection | Flow reactor, 2 h residence time | 88% |

| Oxidation | TEMPO/Oxone, segmented flow | 84% |

Analytical Characterization

Final products are validated via:

Q & A

Q. How does the m-tolyl substituent influence this compound’s utility in targeting hydrophobic protein domains?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The meta-methyl group enhances lipophilicity (clogP ≈ 3.5), improving membrane permeability. Docking studies suggest interactions with aromatic residues (e.g., Phe, Tyr) in kinase binding pockets .

- Biological Testing : Incorporate into peptide libraries for screening against cancer-related targets (e.g., Bcl-2 family proteins) using SPR or fluorescence polarization assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.